(2,2,2-Trifluoro-1-pyrrolidin-3-YL-ethyl)-carbamic acid tert-butyl ester
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Overview
Description
(2,2,2-Trifluoro-1-pyrrolidin-3-YL-ethyl)-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C11H19F3N2O2. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability. It is often used in medicinal chemistry for the development of pharmaceuticals due to its ability to enhance the pharmacokinetic properties of drug candidates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoro-1-pyrrolidin-3-YL-ethyl)-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Carbamate Formation: The final step involves the reaction of the trifluoromethylated pyrrolidine with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the carbamate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group of the carbamate, potentially yielding the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to its electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Substituted derivatives where the trifluoromethyl group is replaced by the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, (2,2,2-Trifluoro-1-pyrrolidin-3-YL-ethyl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable for introducing fluorine atoms into organic compounds, which can significantly alter their chemical and physical properties.
Biology
In biological research, this compound is used to study the effects of fluorinated groups on biological activity. It serves as a model compound for investigating how trifluoromethyl groups influence the binding affinity and selectivity of molecules for their biological targets.
Medicine
In medicinal chemistry, this compound is employed in the design of drug candidates. Its trifluoromethyl group enhances the metabolic stability and lipophilicity of pharmaceuticals, potentially leading to improved bioavailability and efficacy.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique chemical properties make it suitable for applications where enhanced stability and specific reactivity are required.
Mechanism of Action
The mechanism of action of (2,2,2-Trifluoro-1-pyrrolidin-3-YL-ethyl)-carbamic acid tert-butyl ester involves its interaction with molecular targets through its trifluoromethyl group. This group can form strong hydrogen bonds and van der Waals interactions with biological macromolecules, influencing their function. The compound may also act as a prodrug, releasing active metabolites upon enzymatic cleavage of the carbamate ester.
Comparison with Similar Compounds
Similar Compounds
(2,2,2-Trifluoroethyl)-carbamic acid tert-butyl ester: Lacks the pyrrolidine ring, resulting in different chemical and biological properties.
(2,2,2-Trifluoro-1-pyrrolidin-3-YL-ethyl)-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester, affecting its stability and reactivity.
(2,2,2-Trifluoro-1-pyrrolidin-3-YL-ethyl)-carbamic acid ethyl ester: Another ester variant with different pharmacokinetic properties.
Uniqueness
The presence of both the trifluoromethyl group and the pyrrolidine ring in (2,2,2-Trifluoro-1-pyrrolidin-3-YL-ethyl)-carbamic acid tert-butyl ester makes it unique. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize its properties for innovative solutions in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
tert-butyl N-(2,2,2-trifluoro-1-pyrrolidin-3-ylethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8(11(12,13)14)7-4-5-15-6-7/h7-8,15H,4-6H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAZWGHCNUXXGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCNC1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697597 |
Source
|
Record name | tert-Butyl [2,2,2-trifluoro-1-(pyrrolidin-3-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186202-31-3 |
Source
|
Record name | tert-Butyl [2,2,2-trifluoro-1-(pyrrolidin-3-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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